molecular formula C24H27ClN2O5 B13857665 4'-Hydroxyphenyl Carvedilol Hydrochloride

4'-Hydroxyphenyl Carvedilol Hydrochloride

Cat. No.: B13857665
M. Wt: 458.9 g/mol
InChI Key: KRKXDZQJALXTBH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Hydroxyphenyl Carvedilol Hydrochloride is synthesized through the oxidation of carvedilol. The primary enzyme involved in this process is cytochrome P450 2D6 (CYP2D6) . The reaction conditions typically involve the use of an oxidizing agent under controlled temperature and pH to ensure the selective formation of the hydroxyphenyl derivative .

Industrial Production Methods

Industrial production of 4’-Hydroxyphenyl Carvedilol Hydrochloride involves large-scale oxidation processes using bioreactors equipped with CYP2D6 enzymes. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxyphenyl Carvedilol Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C24H27ClN2O5

Molecular Weight

458.9 g/mol

IUPAC Name

4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol;hydrochloride

InChI

InChI=1S/C24H26N2O5.ClH/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20;/h2-10,13,17,25-28H,11-12,14-15H2,1H3;1H

InChI Key

KRKXDZQJALXTBH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.Cl

Origin of Product

United States

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